Diethanolamine naphthalene-2-sulfonate
Description
Structure
2D Structure
Properties
CAS No. |
94200-76-7 |
|---|---|
Molecular Formula |
C14H19NO5S |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C4H11NO2/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;6-3-1-5-2-4-7/h1-7H,(H,11,12,13);5-7H,1-4H2 |
InChI Key |
MUYVPEZNWONMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Diethanolamine Naphthalene 2 Sulfonate and Its Analogues
Direct Synthesis Approaches: Salt Formation and Beyond
The most direct route to diethanolamine (B148213) naphthalene-2-sulfonate (B94788) involves the neutralization reaction between naphthalene-2-sulfonic acid and diethanolamine. This reaction is a classic acid-base neutralization, where the acidic sulfonic acid group (-SO3H) of naphthalene-2-sulfonic acid donates a proton to the basic secondary amine group of diethanolamine, forming an ammonium (B1175870) salt. youtube.comacs.org
Precise stoichiometric control is crucial in the synthesis of diethanolamine naphthalene-2-sulfonate to ensure the formation of the desired 1:1 salt and to avoid the presence of unreacted starting materials in the final product. The reaction involves the transfer of a proton from the sulfonic acid to the amine.
Reaction:
C10H7SO3H + (HOCH2CH2)2NH → [ (HOCH2CH2)2NH2]+[C10H7SO3]−
Ideally, a 1:1 molar ratio of naphthalene-2-sulfonic acid to diethanolamine is used. An excess of the amine could lead to a basic final product, while an excess of the acid would result in an acidic product. The reaction progress can be monitored by techniques such as titration to determine the equivalence point.
Table 1: Stoichiometric Control Parameters in Amine-Acid Salt Formation
| Parameter | Importance | Control Method |
| Molar Ratio | Ensures complete reaction and product purity. | Precise weighing of reactants. |
| Reaction Temperature | Can influence reaction rate and potential side reactions. | Controlled heating or cooling of the reaction vessel. |
| Solvent | Affects solubility of reactants and product, and can influence reaction rate. | Selection of an appropriate solvent where both reactants are soluble and the product may precipitate upon formation. |
| pH Monitoring | Confirms the neutralization point has been reached. | Use of a pH meter or chemical indicators. |
The formation of amine salts from sulfonic acids is typically a rapid, exothermic process. The reaction is driven by the favorable thermodynamics of forming a stable salt from a strong acid and a moderately strong base.
The kinetics of the reaction are generally fast, as it is a proton transfer reaction. acs.org The rate can be influenced by factors such as the concentration of the reactants, the temperature, and the solvent used. In many cases, the reaction is diffusion-controlled, meaning the rate is limited by how quickly the reactant molecules can come into contact with each other in the solution.
From a thermodynamic standpoint, the reaction is highly favorable, with a negative Gibbs free energy change (ΔG). This is due to the large negative enthalpy change (ΔH) associated with the formation of the strong ionic bond in the salt, which outweighs the negative entropy change (ΔS) that may occur as two molecules combine to form one.
Indirect Synthesis via Precursor Modification
An indirect approach to the synthesis of this compound involves the separate synthesis or modification of its precursors: naphthalene-2-sulfonic acid and diethanolamine.
Naphthalene-2-sulfonic acid is a key intermediate and is typically produced by the sulfonation of naphthalene (B1677914). chemicalbook.comchemicalbook.comwikipedia.org The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature.
Kinetic vs. Thermodynamic Control: At lower temperatures (around 80°C), the sulfonation of naphthalene primarily yields naphthalene-1-sulfonic acid (the kinetically controlled product). At higher temperatures (around 160-170°C), the more stable naphthalene-2-sulfonic acid is the major product (the thermodynamically controlled product). wikipedia.orgprepchem.com This is because the initially formed 1-isomer can revert to naphthalene and then re-sulfonate to the more stable 2-isomer at elevated temperatures.
A common laboratory and industrial preparation involves heating naphthalene with concentrated sulfuric acid. chemicalbook.comprepchem.com The reaction mixture is heated for an extended period to ensure the conversion to the 2-isomer. The product is then typically isolated by pouring the reaction mixture into water and adding a salt, such as sodium chloride, to precipitate the sodium salt of naphthalene-2-sulfonic acid. prepchem.comyoutube.com
Table 2: Naphthalene Sulfonation Reaction Conditions
| Parameter | Condition for Naphthalene-2-sulfonic acid | Rationale |
| Temperature | 160-170°C | Favors the formation of the thermodynamically more stable 2-isomer. prepchem.com |
| Sulfonating Agent | Concentrated Sulfuric Acid | Provides the SO3 electrophile for the reaction. chemicalbook.com |
| Reaction Time | Several hours | Allows for the equilibration to the 2-isomer. prepchem.com |
| Work-up | Dilution with water and addition of salt | To precipitate the sulfonate salt and separate it from excess acid. prepchem.com |
While the direct use of diethanolamine is most common for this synthesis, functionalized derivatives of diethanolamine can also be used. Diethanolamine is a versatile molecule with two hydroxyl groups and a secondary amine, all of which can be functionalized. researchgate.netmorpholine.ccnouryon.com For instance, the hydroxyl groups can be esterified or etherified. However, for the synthesis of the target compound, the secondary amine is the reactive site for salt formation.
In some contexts, derivatives of diethanolamine are synthesized for various applications, which could then be reacted with naphthalene-2-sulfonic acid. google.com For example, the reaction of diethanolamine with maleic anhydride can produce derivatives with altered properties. google.com
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce the environmental impact of the process.
For the sulfonation of naphthalene, greener approaches could involve:
Use of milder sulfonating agents: To reduce the use of large excesses of concentrated sulfuric acid.
Solvent-free conditions: Microwave-assisted synthesis has been explored for the sulfonation of aromatic compounds, often leading to shorter reaction times and higher yields. nih.gov
Catalytic methods: The use of solid acid catalysts could simplify purification and reduce waste.
In the salt formation step, green chemistry considerations include:
Atom Economy: The direct salt formation reaction has a high atom economy, as all the atoms of the reactants are incorporated into the product.
Use of safer solvents: Replacing traditional organic solvents with water or other green solvents.
Energy Efficiency: Optimizing reaction conditions to minimize energy consumption.
Recent research has focused on sustainable chemical processes for the isolation of naphthalenesulfonic acid compounds, including the recycling of acidic streams to achieve zero liquid discharge. google.com
Solvent-Free Synthesis
The synthesis of this compound is highly amenable to solvent-free conditions, which aligns with the principles of green chemistry. The avoidance of organic solvents reduces environmental impact, minimizes waste, and can lead to cost savings. google.com
The acid-base neutralization reaction between naphthalene-2-sulfonic acid (a solid) and diethanolamine can be performed by directly mixing the reactants. Diethanolamine is a solid at room temperature but has a low melting point of 28 °C (82 °F), often existing as a supercooled viscous liquid. wikipedia.org This property is advantageous for a solvent-free approach.
Methodology: A common solvent-free method involves the thermal fusion of the reactants.
Naphthalene-2-sulfonic acid is placed in a reaction vessel.
Molten diethanolamine is added, typically in a stoichiometric or slight molar excess.
The mixture is heated gently and stirred. The reaction is an exothermic neutralization, and the heat generated can help maintain the liquid state of the mixture.
The reaction proceeds to completion, yielding the this compound salt as the final product.
This approach is often preferred in industrial settings for the synthesis of related compounds like alkyl naphthalene sulfonates to avoid the use of unreactive solvents. google.comatamanchemicals.com The absence of a solvent simplifies product work-up and purification, as the final product is often obtained in a high state of purity directly from the reaction.
| Parameter | Description | Advantage in Solvent-Free Synthesis |
| Reactants | Naphthalene-2-sulfonic acid (solid), Diethanolamine (low-melting solid/liquid) | The low melting point of diethanolamine allows it to act as both a reactant and a reaction medium, facilitating a solvent-free process. |
| Conditions | Gentle heating, mechanical stirring | Eliminates the need for solvent heating and recovery systems, reducing energy consumption. |
| Product Isolation | Direct crystallization or use as is | Simplifies downstream processing, avoiding solvent removal steps. |
| Environmental Impact | Minimal | Reduces volatile organic compound (VOC) emissions and solvent waste. |
Atom Economy and Waste Minimization Strategies
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product.
Reaction Analysis: The neutralization reaction to form this compound exhibits excellent atom economy.
C₁₀H₇SO₃H + HN(CH₂CH₂OH)₂ → [C₁₀H₇SO₃]⁻[H₂N(CH₂CH₂OH)₂]⁺
In this addition reaction, all atoms from both reactants are incorporated into the final salt product. Therefore, the theoretical atom economy is 100%.
Percent Atom Economy (% AE) Calculation: % AE = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Naphthalene-2-sulfonic acid | C₁₀H₈O₃S | 208.24 |
| Diethanolamine | C₄H₁₁NO₂ | 105.14 |
| Total Reactant Mass | 313.38 | |
| This compound | C₁₄H₁₉NO₅S | 313.37 |
| Product Mass | 313.37 |
% AE = (313.37 / 313.38) × 100 ≈ 100%
C₁₀H₈ + H₂SO₄ → C₁₀H₇SO₃H + H₂O
Greener Sulfonation Strategies:
Using Sulfur Trioxide (SO₃): Utilizing sulfur trioxide as the sulfonating agent can improve atom economy as it is a direct addition reaction. However, SO₃ is highly reactive and can lead to side products. rscspecialitychemicals.org.ukresearchgate.net
Catalyst and Process Optimization: Research into solid acid catalysts or optimizing reaction conditions (temperature, reactant ratios) for the sulfonation of naphthalene can reduce the formation of unwanted isomers (e.g., naphthalene-1-sulfonic acid) and disulfonated byproducts, thereby minimizing waste streams that require separation and disposal. google.com
By implementing these greener strategies in the synthesis of the naphthalene-2-sulfonic acid precursor, the entire pathway to this compound can be made more environmentally friendly, complementing the high atom economy and solvent-free nature of the final salt formation step.
Advanced Structural Elucidation and Spectroscopic Characterization of Diethanolamine Naphthalene 2 Sulfonate
High-Resolution Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy of Diethanolamine (B148213) Naphthalene-2-sulfonate (B94788) reveals characteristic absorption bands corresponding to the vibrational modes of both the diethanolammonium cation and the naphthalene-2-sulfonate anion. The spectrum is a composite, reflecting the functional groups present in both ionic species.
The diethanolammonium cation component is expected to show prominent bands associated with the O-H, N-H, C-H, and C-N bonds. The broad absorption band typically observed in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups. The N-H stretching vibrations of the secondary ammonium (B1175870) group are also expected in this region. The C-H stretching vibrations of the ethyl groups typically appear in the 2850-3000 cm⁻¹ range. Furthermore, peaks corresponding to N-H deformation can be observed around 1460 cm⁻¹. nih.gov
For the naphthalene-2-sulfonate anion, the FTIR spectrum is dominated by bands from the aromatic ring and the sulfonate group. The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹. The characteristic S=O stretching vibrations of the sulfonate group are strong and typically appear in the 1260-1150 cm⁻¹ (asymmetric stretch) and 1070-1030 cm⁻¹ (symmetric stretch) regions. Vibrations related to the naphthalene (B1677914) ring structure, including C=C stretching, are expected in the 1450-1600 cm⁻¹ range.
The following table summarizes the expected characteristic FTIR absorption bands for Diethanolamine Naphthalene-2-sulfonate based on the known data for its components.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Component Ion |
| O-H Stretch | Hydroxyl | 3300-3500 | Diethanolammonium |
| N-H Stretch | Secondary Ammonium | 3300-3500 | Diethanolammonium |
| Aromatic C-H Stretch | Naphthalene Ring | >3000 | Naphthalene-2-sulfonate |
| Aliphatic C-H Stretch | Ethyl Groups | 2850-3000 | Diethanolammonium |
| N-H Deformation | Secondary Ammonium | ~1460 | Diethanolammonium |
| Aromatic C=C Stretch | Naphthalene Ring | 1450-1600 | Naphthalene-2-sulfonate |
| Asymmetric S=O Stretch | Sulfonate | 1260-1150 | Naphthalene-2-sulfonate |
| Symmetric S=O Stretch | Sulfonate | 1070-1030 | Naphthalene-2-sulfonate |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would offer a unique molecular fingerprint.
The naphthalene-2-sulfonate anion is expected to produce strong Raman signals due to the high polarizability of the aromatic ring system. The symmetric breathing vibrations of the naphthalene ring would be particularly prominent. In studies of naphthalene itself, characteristic Raman peaks are observed that can be attributed to these ring vibrations. sigmaaldrich.com The sulfonate group's symmetric S=O stretch is also typically Raman active.
The diethanolammonium cation's C-C and C-N skeletal vibrations would also be visible in the Raman spectrum, providing further confirmation of the aliphatic structure. While O-H and N-H stretches are generally weak in Raman spectra, their presence can sometimes be detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing precise information about the hydrogen and carbon atomic environments and their connectivity.
¹H NMR and ¹³C NMR for Structural Confirmation
The ¹H NMR spectrum of this compound will show distinct sets of signals for the diethanolammonium and naphthalene-2-sulfonate moieties.
For the diethanolammonium cation , the protons of the two equivalent ethyl groups (-CH₂-CH₂-) will give rise to two triplets, due to coupling with the adjacent methylene (B1212753) group. The chemical shifts for these protons are influenced by the neighboring hydroxyl and ammonium groups. In diethanolamine, the protons on the carbons adjacent to the nitrogen (N-CH₂) typically resonate at a different chemical shift than those adjacent to the oxygen (O-CH₂). wikipedia.orgacs.org
For the naphthalene-2-sulfonate anion , the aromatic protons will appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The specific splitting patterns and chemical shifts are characteristic of a 2-substituted naphthalene system, reflecting the electronic effects of the sulfonate group.
The ¹³C NMR spectrum provides further structural confirmation by showing distinct signals for each unique carbon atom in the molecule.
For the diethanolammonium cation , two signals are expected for the two non-equivalent carbon atoms of the ethyl groups. The carbon attached to the nitrogen (N-C) will have a different chemical shift from the carbon attached to the oxygen (O-C).
For the naphthalene-2-sulfonate anion , the ten carbon atoms of the naphthalene ring will produce a set of signals in the aromatic region of the ¹³C NMR spectrum. The carbon atom directly attached to the sulfonate group will be significantly shifted due to the electronegativity of the substituent.
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the constituent ions of this compound.
Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (ppm) | Component Ion |
|---|---|---|
| Aromatic Protons | 7.5 - 8.5 | Naphthalene-2-sulfonate |
| Methylene Protons (N-CH₂) | ~3.2 | Diethanolammonium |
Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (ppm) | Component Ion |
|---|---|---|
| Aromatic Carbons | 120 - 145 | Naphthalene-2-sulfonate |
| Methylene Carbon (N-C) | ~52 | Diethanolammonium |
Advanced 2D NMR Techniques for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: A ¹H-¹H COSY experiment would confirm the coupling between the adjacent methylene protons within the diethanolammonium cation and the coupling between the aromatic protons on the naphthalene ring.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
Mass Spectrometry-Based Characterization
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For an ionic compound like this compound, techniques such as Electrospray Ionization (ESI) mass spectrometry are particularly useful.
In positive ion mode ESI-MS, the diethanolammonium cation [HN(CH₂CH₂OH)₂H]⁺ would be detected. In negative ion mode, the naphthalene-2-sulfonate anion [C₁₀H₇SO₃]⁻ would be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of these ions, which can be used to confirm their elemental composition with high accuracy. The calculated molecular weight of the entire compound is 313.37 g/mol . nih.gov
Fragmentation analysis (MS/MS) of the individual ions could provide further structural information. For instance, the fragmentation of the diethanolammonium cation would likely involve the loss of water or ethylene (B1197577) oxide units. The fragmentation of the naphthalene-2-sulfonate anion would involve the loss of SO₃ and other characteristic cleavages of the naphthalene ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Detailed tandem mass spectrometry studies outlining the specific fragmentation pathways of this compound are not currently published. In a hypothetical MS/MS experiment, the precursor ion, which could be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, would be isolated and subjected to collision-induced dissociation. The resulting product ions would provide valuable information about the compound's structure. For instance, fragmentation of the diethanolamine cation could be anticipated, as well as characteristic losses from the naphthalene-2-sulfonate anion, such as the loss of SO₃.
X-ray Diffraction Studies
X-ray diffraction is an indispensable technique for determining the atomic and molecular structure of a crystal. Single-crystal X-ray diffraction provides precise three-dimensional structural information, while powder X-ray diffraction is used to identify crystalline phases and analyze polymorphism.
Powder X-ray Diffraction for Polymorphism and Phase Analysis
No specific powder X-ray diffraction (PXRD) patterns for this compound have been published. PXRD is a critical tool for characterizing the bulk material, confirming its crystalline nature, and identifying the specific polymorph present. Different polymorphic forms can exhibit distinct physical properties, making their identification and control essential in many applications. A representative PXRD pattern would consist of a series of peaks at specific 2θ angles, which are characteristic of the compound's crystal lattice.
Microscopic Techniques for Morphological Analysis
Microscopic techniques are employed to visualize the morphology and structure of materials at the micro and nanoscale. Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that can provide detailed information about the size, shape, and crystallinity of a sample.
Transmission Electron Microscopy (TEM)
There are no known published Transmission Electron Microscopy (TEM) images specifically of this compound. TEM analysis could provide insights into the morphology of the crystalline material, such as the shape of individual crystallites and the presence of any nanoscale features or defects. High-resolution TEM could potentially even be used to visualize the crystal lattice planes if the material is sufficiently stable under the electron beam.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology, topography, and crystalline structure of solid materials at the micro- and nanoscale. While direct SEM studies specifically targeting this compound are not extensively available in publicly accessible literature, valuable insights into its probable morphology can be inferred from the analysis of closely related naphthalene sulfonate salts, particularly sodium naphthalene-2-sulfonate.
The morphology of naphthalene sulfonate salts is significantly influenced by the planar and rigid nature of the naphthalene ring system. Studies on sodium naphthalene-2-sulfonate have revealed a distinct tendency for the compound to form crystalline structures with a lamellar, or plate-like, habit. uniupo.it These thin laminae often exhibit a high degree of intergrowth and tend to form aggregates or bunches. uniupo.itresearchgate.net The crystal structure is characterized by layers of the cations (in that case, sodium ions) with the naphthalene sulfonate anions arranged in between. uniupo.it The crystal growth is reportedly more facile within the layer plane compared to the direction perpendicular to the layers, which is governed by weaker non-bonding interactions. uniupo.it
The resulting morphology, as would be observed under SEM, is expected to consist of flattened, plate-like crystals. These plates may appear as individual, well-defined lamellae or, more likely, as agglomerates of varying sizes. The surfaces of the crystals are anticipated to be relatively smooth, corresponding to the flat planes of the layered structure. The edges of the crystals may be either sharp and well-defined or potentially more rounded, depending on the specific crystallization conditions.
In a typical SEM analysis, the this compound sample would be mounted on a stub and sputter-coated with a conductive material, such as gold or palladium, to prevent charging under the electron beam. The microscope would then scan the surface with a focused beam of electrons, and the signals from the interaction of the beam with the sample would be used to generate high-resolution images of the surface topography.
The following table summarizes the expected morphological characteristics of this compound based on the analysis of analogous compounds.
| Morphological Feature | Expected Characteristic | Basis for Expectation |
| Crystal Habit | Lamellar (plate-like) or tabular | Based on the known crystal structure of sodium naphthalene-2-sulfonate, which forms layered structures. uniupo.itresearchgate.net |
| Aggregation | Likely to form agglomerates or bunches of platelets | Observed in studies of sodium naphthalene-2-sulfonate. uniupo.it |
| Surface Texture | Generally smooth crystal faces | Consistent with a layered crystal growth mechanism. |
| Crystal Size | Variable, dependent on crystallization conditions | A general principle for crystalline materials. |
| Edge Definition | Potentially ranging from sharp to slightly rounded | Dependent on the specific conditions of crystal formation. |
It is important to underscore that these descriptions are based on scientific inference from closely related structures. A definitive characterization of the morphology of this compound would require direct experimental analysis using Scanning Electron Microscopy. Such a study would provide valuable confirmation of the anticipated lamellar structure and could reveal further details about the influence of the diethanolammonium cation on the crystal habit.
Computational Chemistry and Theoretical Investigations of Diethanolamine Naphthalene 2 Sulfonate
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT studies on derivatives of naphthalene-2-sulfonic acid and diethanolamine (B148213) provide valuable data that can be extrapolated to the salt.
The electronic properties of the naphthalene-2-sulfonate (B94788) anion are largely determined by the aromatic naphthalene (B1677914) core and the sulfonate group. DFT calculations, such as those performed at the B3LYP/6-311++G(d,2p) level of theory, reveal the distribution of electron density and the locations of frontier molecular orbitals (HOMO and LUMO). researchgate.net For the naphthalene-2-sulfonate anion, the HOMO is typically localized on the naphthalene ring, while the LUMO is also associated with the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. researchgate.nettandfonline.com
Global reactivity descriptors, which can be derived from the energies of the frontier orbitals, provide a quantitative measure of chemical reactivity. A hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule, which has a smaller energy gap. tandfonline.com
For the diethanolammonium cation, DFT studies, for instance using the B3LYP method with the 6-311++G(d,p) basis set, show a structure where the nitrogen atom is protonated, leading to a positive charge that is stabilized by the hydroxyl groups. researchgate.net The electronic structure of the diethanolammonium cation is crucial for its role as a counterion and its participation in hydrogen bonding.
Interactive Table: Calculated Reactivity Descriptors for Naphthalene-2-sulfonic Acid Derivatives (Illustrative)
This table is illustrative and based on typical values found in DFT studies of related naphthalene sulfonic acid derivatives. Exact values for diethanolamine naphthalene-2-sulfonate would require specific calculations.
| Descriptor | Symbol | Typical Value Range (eV) | Significance |
| HOMO-LUMO Energy Gap | E_gap | 3.5 - 5.0 | Chemical Reactivity/Stability |
| Ionization Potential | IP | 6.0 - 7.5 | Electron Donating Ability |
| Electron Affinity | EA | 1.5 - 2.5 | Electron Accepting Ability |
| Global Hardness | η | 1.7 - 2.5 | Resistance to Charge Transfer |
| Global Softness | S | 0.2 - 0.3 | Ease of Charge Transfer |
| Electrophilicity Index | ω | 1.0 - 2.0 | Electrophilic Nature |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to predict spectroscopic properties. For this compound, these methods can be used to calculate vibrational frequencies (FT-IR and Raman) and electronic transition energies (UV-Vis).
Theoretical calculations of the vibrational spectra for diethanolamine have been performed using methods like B3LYP with a 6-311++G(d,p) basis set, showing good agreement with experimental FT-IR data. researchgate.net These calculations help in assigning the normal modes of vibration, such as the stretching and bending of O-H, N-H, C-H, C-N, and C-O bonds.
Similarly, computational studies on naphthalene derivatives have been used to predict their FT-IR and Raman spectra. researchgate.net The characteristic vibrations of the sulfonate group (SO3) in naphthalene-2-sulfonate, particularly the symmetric and asymmetric stretching modes, are of significant interest and can be accurately predicted. tandfonline.com
The combination of the calculated spectra for both the cation and anion can provide a theoretical representation of the vibrational spectrum of the complete salt, this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound in different environments.
In the solid state, this compound is expected to form a crystalline lattice with well-defined ionic and hydrogen bonding interactions. The conformation of the diethanolammonium cation and the naphthalene-2-sulfonate anion will be influenced by the crystal packing forces. The flexible diethanolammonium cation can adopt various conformations to maximize its interactions with the surrounding sulfonate anions.
In solution, the ions will be solvated, and their dynamics will be governed by interactions with the solvent molecules and with each other. MD simulations can track the conformational changes of the flexible diethanolamine chain and the rotational and translational motion of both ions. Studies on similar organic salts show that ion pairing can occur in solution, where the cation and anion remain in close proximity for a significant amount of time. acs.org
The primary intermolecular interactions in this compound are the electrostatic forces between the positively charged diethanolammonium cation and the negatively charged naphthalene-2-sulfonate anion. Additionally, hydrogen bonding plays a crucial role. The hydroxyl (-OH) and ammonium (B1175870) (N-H+) groups of the diethanolammonium cation can act as hydrogen bond donors, while the oxygen atoms of the sulfonate group (-SO3-) on the naphthalene-2-sulfonate anion are strong hydrogen bond acceptors.
MD simulations can be used to predict how these interactions might lead to self-assembly in solution or in the solid state. The amphiphilic nature of the naphthalene-2-sulfonate anion, with its hydrophobic naphthalene ring and hydrophilic sulfonate group, could lead to the formation of micelles or other aggregated structures in aqueous solutions, with the diethanolammonium cations located at the interface.
Molecular Docking Studies of Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While typically used for studying protein-ligand interactions, docking can also be employed to investigate the intermolecular interactions within a crystal lattice or between the ions of a salt.
In the context of this compound, docking studies could be used to explore the most stable arrangements of the diethanolammonium cation around the naphthalene-2-sulfonate anion. Such studies would likely confirm that the strongest interactions occur between the charged centers (N+ and SO3-) and through hydrogen bonds involving the hydroxyl and ammonium groups of the cation and the sulfonate oxygens of the anion. researchgate.netchemeo.com
Molecular docking studies on related naphthalene sulfonic acid derivatives have shown their potential to interact with biological macromolecules, highlighting the importance of the naphthalene scaffold and the sulfonate group in binding. researchgate.net While no specific docking studies on this compound are publicly available, the principles from related research suggest that the ionic and hydrogen bonding capabilities of this salt would govern its interactions with other molecules.
Binding Affinity Predictions for Host-Guest Systems
Computational methods are pivotal in predicting the binding affinity between a host and a guest molecule, a fundamental aspect of supramolecular chemistry. ncats.ioresearchgate.net These predictions are crucial for designing systems with specific recognition properties for applications in sensing, catalysis, and materials science. ncats.io Host-guest systems serve as excellent models for validating computational methods aimed at predicting binding affinities, as their smaller size compared to protein-ligand complexes allows for more accurate and efficient calculations. researchgate.netnih.gov
While direct computational studies on the binding affinity of this compound as a guest are not extensively documented, research on similar naphthalene-based compounds provides a framework for understanding its potential interactions. Density Functional Theory (DFT) and molecular docking are common tools used for these predictions. For instance, computational studies on other naphthalene sulfonate derivatives have been conducted to determine their binding energies with various molecular targets.
A computational study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) used DFT calculations to determine its binding energies with ephedrine (B3423809) and caffeine, finding values of -8.36 kcal/mol and -8.77 kcal/mol, respectively. journalirjpac.com Similarly, a study on two other novel naphthalene-2-sulfonic acid derivatives (DTPS1 and DTPS2) reported their binding affinities with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov These findings, summarized in the table below, illustrate how computational tools can quantify the interaction strength between small molecules and their binding partners. journalirjpac.comnih.gov
| Interacting Molecules | Binding Affinity / Energy (kcal/mol) | Computational Method |
| AHNSA - Ephedrine | -8.36 | DFT |
| AHNSA - Caffeine | -8.77 | DFT |
| DTPS1 - COX Enzyme | -9.57 | Molecular Docking |
| DTPS2 - COX Enzyme | -9.60 | Molecular Docking |
This table presents data from computational studies on molecules structurally related to this compound to illustrate the application of binding affinity predictions. journalirjpac.comnih.gov
These examples underscore the capability of computational chemistry to predict how the naphthalene-2-sulfonate moiety might interact within a biological or synthetic host system. The binding affinity is governed by noncovalent interactions such as hydrogen bonds, van der Waals forces, and, particularly relevant for an ionic compound like this compound, electrostatic interactions. ncats.io
Protonation Effects on Complexation Equilibria
Theoretical and experimental studies on related systems demonstrate the importance of protonation. For example, research on the inclusion complexation of 2-naphthalenesulfonate (2NS) with a modified β-cyclodextrin host (6-deoxy-6-diethylamino-β-cyclodextrin, or DD-β-CD) revealed significant pH-dependent effects. While the equilibrium constants (K) for the complexation of 2NS with unmodified β-cyclodextrin were nearly identical at pH 5.5 and pH 10.3, the situation was different for the DD-β-CD host. In the case of the DD-β-CD inclusion complexes with disulfonated naphthalenes, the K values at pH 5.5 were found to be more than double those at pH 10.3. This increase in binding affinity at lower pH is attributed to the electrostatic attraction between the protonated diethylamino group of the host and the negatively charged sulfonate group of the guest.
Although the K values for 2NS with DD-β-CD did not show a strong pH dependence in that particular study, the findings for disulfonated naphthalenes strongly suggest that protonation of an amino group creates favorable electrostatic interactions with the sulfonate anion, enhancing complex stability. This principle is directly applicable to this compound, where the protonation of the diethanolamine cation would enhance its electrostatic interaction with the naphthalene-2-sulfonate anion, affecting its aggregation and interaction with other molecules or host systems.
Theoretical Reactivity and Reaction Mechanism Studies
Computational chemistry also provides powerful tools to investigate the intrinsic reactivity of molecules and to map out potential reaction pathways.
Elucidation of Acid-Base Coordination
This compound is a salt formed through the neutralization of an acid (naphthalene-2-sulfonic acid) by a base (diethanolamine). Diethanolamine is a secondary amine and acts as a chemical base. nih.gov It readily neutralizes acids to form salts and water in an exothermic reaction. nih.gov The heat evolved during this neutralization is largely independent of the base's strength. nih.gov
Theoretical models can elucidate the specifics of this acid-base coordination. Computational methods like DFT can be used to model the proton transfer from the sulfonic acid group (-SO₃H) to the nitrogen atom of diethanolamine. These calculations can determine the optimized geometry of the resulting ion pair, the charge distribution across the molecule, and the strength of the ionic bond. The reactivity profile of diethanolamine indicates it is incompatible with strong acids, and these acid-base reactions are energetic. nih.gov Computational analysis can precisely quantify this energy release and describe the electronic rearrangements that occur during the formation of the salt.
Predicting Reaction Pathways and Intermediates
Beyond the initial acid-base coordination, theoretical studies can predict other potential reaction pathways and intermediates involving this compound. For instance, diethanolamine itself can be a feedstock for various chemical reactions, such as the production of morpholine (B109124) or the formation of amides. wikipedia.org It can also undergo reactions like reductive amination. google.com
Computational modeling can be employed to explore the likelihood of these subsequent reactions under various conditions. By calculating the activation energies for different potential pathways, researchers can predict the most probable reaction products and identify any transient intermediates. For example, one could theoretically investigate the thermal decomposition of this compound, predicting the bond dissociation energies to identify the weakest bond and the likely initial fragmentation steps. Similarly, the reaction of the compound with other reagents could be modeled to predict potential side products or degradation pathways, providing a theoretical basis for understanding its stability and reactivity profile.
Supramolecular Chemistry and Self Assembly of Diethanolamine Naphthalene 2 Sulfonate
Host-Guest Chemistry with Macrocyclic Receptors
The naphthalene-2-sulfonate (B94788) anion, due to its size, shape, and aromatic character, is an excellent guest for various macrocyclic host molecules. This host-guest chemistry is driven by a combination of forces, including hydrophobic and electrostatic interactions.
Cyclodextrins are a family of cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This structure allows them to encapsulate guest molecules of appropriate size and polarity in aqueous solutions. The naphthalene (B1677914) moiety of naphthalene-2-sulfonate is well-suited for inclusion within the cyclodextrin (B1172386) cavity.
Research on related naphthalene sulfonate salts has demonstrated the formation of inclusion complexes with various cyclodextrins. The stability and stoichiometry of these complexes are influenced by the size of the cyclodextrin cavity and the substitution pattern of the naphthalene sulfonate. For instance, studies on the complexation of 2-naphthalenesulfonate with modified cyclodextrins have been reported. ncats.io The formation of such complexes can be monitored by various analytical techniques, including spectroscopy and calorimetry, which provide insights into the binding affinity and thermodynamics of the interaction.
Table 1: Examples of Cyclodextrin Inclusion Complexation with Naphthalene Sulfonates
| Cyclodextrin Type | Guest Molecule | Observed Stoichiometry | Key Findings |
|---|---|---|---|
| β-Cyclodextrin | Naphthalene-2-sulfonate | 1:1 | Formation of a stable inclusion complex. |
| 6-deoxy-6-diethylamino-β-cyclodextrin | 2-naphthalenesulfonate | - | Protonation affects complexation. ncats.io |
Note: Data is based on studies of naphthalene sulfonates with various cations.
While the inclusion of the naphthalene group into the cyclodextrin cavity is primarily driven by hydrophobic interactions, electrostatic forces play a crucial role, especially when charged or modified cyclodextrins are involved. The negatively charged sulfonate group of the guest molecule can interact favorably with positively charged groups on the cyclodextrin host.
Directed Assembly of Crystalline Materials
The design and synthesis of crystalline materials with desired structures and properties, a field known as crystal engineering, is highly relevant for ionic compounds like diethanolamine (B148213) naphthalene-2-sulfonate. The directional nature of hydrogen bonds and other non-covalent interactions can be exploited to guide the self-assembly of ions into specific crystalline lattices.
The formation of a salt between naphthalene-2-sulfonic acid and diethanolamine is itself an act of crystal engineering. The transfer of a proton from the strong sulfonic acid to the basic amine results in the formation of the diethanolammonium cation and the naphthalene-2-sulfonate anion. These ions then self-assemble into a crystal lattice stabilized by a network of charge-assisted hydrogen bonds and other non-covalent interactions.
The potential for forming cocrystals, where the salt co-crystallizes with a neutral third component, offers further opportunities for modifying the physicochemical properties of the material. While specific studies on cocrystals of diethanolamine naphthalene-2-sulfonate are not widely reported, the principles of cocrystal design are well-established. Strategies often involve the use of molecules capable of forming robust hydrogen-bonding synthons with the ionic components.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of solid-state materials. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.
Currently, there is a lack of specific studies on the polymorphism of this compound in the public domain. However, given the conformational flexibility of the diethanolammonium cation and the potential for various hydrogen-bonding motifs, it is plausible that this salt could exhibit polymorphism under different crystallization conditions. The control of polymorphism would require a systematic investigation of factors such as solvent, temperature, and cooling rate during crystallization.
Formation of Micellar and Vesicular Structures
The amphiphilic nature of some surfactant molecules, which possess both a hydrophilic head group and a hydrophobic tail, allows them to self-assemble in solution to form aggregates such as micelles and vesicles.
The critical micelle concentration (CMC), the concentration at which micelles begin to form, would be a key parameter to determine if this compound forms such aggregates. The balance between the hydrophobic interactions of the naphthalene rings and the hydrophilic and hydrogen-bonding interactions of the ionic headgroups would govern the formation and morphology of any resulting structures. Further research is needed to explore the self-assembly of this compound in aqueous and non-aqueous solutions and to characterize the potential formation of micelles, vesicles, or other supramolecular aggregates.
Amphiphilic Properties and Self-Organization
The amphiphilic nature of this compound arises from the distinct hydrophobic and hydrophilic regions within its molecular structure. The naphthalene group constitutes the hydrophobic tail, while the diethanolammonium sulfonate portion acts as the hydrophilic headgroup. This molecular architecture is a classic hallmark of an amphiphile, a compound that possesses both water-loving (hydrophilic) and water-fearing (hydrophobic) properties.
The hydrophilic character is conferred by the diethanolammonium cation and the sulfonate anion. Diethanolamine (DEA) itself is a hydrophilic molecule, being soluble in water due to the presence of a secondary amine and two hydroxyl groups. wikipedia.org When protonated to form the diethanolammonium ion, its polarity and affinity for water are further enhanced. The sulfonate group (-SO₃⁻) is a well-known, highly polar, and water-solubilizing functional group.
Conversely, the naphthalene moiety is a polycyclic aromatic hydrocarbon, which is inherently nonpolar and hydrophobic. This duality drives the self-organization of this compound in aqueous environments. To minimize the unfavorable interactions between the hydrophobic naphthalene tails and water molecules, the amphiphiles spontaneously aggregate. This process is a fundamental concept in supramolecular chemistry, where non-covalent interactions guide the formation of well-defined larger structures.
The self-organization of similar compounds, such as amine salts of sulfonic acids and various naphthalene sulfonates, has been observed to result in the formation of micelles, vesicles, or layered assemblies. acs.orggoogle.com For this compound, it is anticipated that in an aqueous solution above a certain critical micelle concentration (CMC), the molecules would arrange themselves to shield the naphthalene tails from the water. This can lead to the formation of spherical micelles, with the hydrophobic tails forming the core and the hydrophilic diethanolammonium sulfonate headgroups forming the outer shell that interacts with the surrounding water.
Structure-Property Relationships in Aggregated Systems
The relationship between the molecular structure of this compound and the properties of its aggregated systems is a critical aspect of its supramolecular chemistry. The specific architecture of the amphiphile directly influences the type, size, and stability of the resulting aggregates, which in turn dictate the macroscopic properties of the solution.
The balance between the hydrophobic and hydrophilic portions of the molecule, often referred to as the hydrophilic-lipophilic balance (HLB), is a key determinant of aggregate morphology. The relatively bulky naphthalene group combined with the polar diethanolammonium sulfonate headgroup suggests that the molecule possesses a moderate HLB value. This balance would influence properties such as its surface activity and the geometry of the self-assembled structures.
In aggregated systems of analogous compounds like sodium naphthalene-2-sulfonate, layered crystal structures have been observed, where layers of cations are interspersed with the organic anions. uniupo.itresearchgate.net The growth in the direction perpendicular to these layers is governed by weak non-covalent forces. uniupo.itresearchgate.net It is plausible that this compound would exhibit similar layered arrangements in the solid state or in concentrated solutions, driven by a combination of ionic interactions, hydrogen bonding, and π-π stacking.
The properties of these aggregated systems, such as their viscosity, ability to solubilize hydrophobic substances, and their response to external stimuli like temperature and pH, are all intrinsically linked to the underlying molecular structure. For instance, the presence of the two hydroxyl groups in the diethanolamine moiety offers potential sites for further functionalization or for forming a more extensive hydrogen-bonding network, which could be used to tune the properties of the aggregates.
Advanced Materials Science Applications of Diethanolamine Naphthalene 2 Sulfonate and Its Derivatives
Corrosion Inhibition Mechanisms in Metallic Systems
The unique chemical structure of diethanolamine (B148213) naphthalene-2-sulfonate (B94788) makes it an effective corrosion inhibitor, particularly for steel. The diethanolamine component, with its nitrogen and oxygen atoms, can readily adsorb onto metal surfaces, while the larger naphthalene-2-sulfonate anion contributes to the formation of a stable, protective barrier.
The longevity and structural integrity of reinforced concrete are often compromised by the corrosion of embedded steel reinforcement bars (rebar). Diethanolamine and its derivatives have been investigated as corrosion-inhibiting admixtures in concrete to mitigate this issue. Research has shown that the addition of diethanolamine to self-compacting concrete (SCC) can significantly enhance both its mechanical properties and its resistance to corrosion. researchgate.net
In one study, the addition of diethanolamine to a concrete mix containing fly ash resulted in improved compressive and split tensile strengths. The optimal concentration for maximum enhancement of both mechanical properties and corrosion resistance was found to be 3.2% by weight. researchgate.net The research concluded that diethanolamine is an effective corrosion inhibitor for steel rebar in reinforced concrete. researchgate.net The increase in strength is a clear indicator that the degradation of the steel rebar was reduced with the addition of the inhibitor. researchgate.net
Table 1: Effect of Diethanolamine on Concrete Properties
| Property | Observation | Source |
| Corrosion Resistance | Addition of diethanolamine up to 3.2% led to decreased corrosion rates of steel rebar. | researchgate.net |
| Compressive Strength | Enhanced with the addition of diethanolamine. | researchgate.net |
| Split Tensile Strength | Enhanced with the addition of diethanolamine. | researchgate.net |
| Optimal Concentration | 3.2% for maximum enhancement of mechanical properties and corrosion resistance in the studied SCC. | researchgate.net |
The primary mechanism by which diethanolamine naphthalene-2-sulfonate inhibits corrosion is through its adsorption onto the metallic surface, leading to the formation of a protective layer. The lone pair of electrons on the nitrogen atom and the oxygen atoms in the hydroxyl groups of the diethanolamine moiety facilitate the molecule's attachment to the metal. This process is often described as physical adsorption. peacta.org
Once adsorbed, the inhibitor molecules form a film that acts as a barrier, isolating the metal from the corrosive environment. This protective layer impedes both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that constitute the corrosion process. Consequently, diethanolamine is classified as a mixed-type inhibitor. peacta.org Studies on similar naphthalene-based inhibitors have confirmed the formation of a protective film on carbon steel surfaces, which reduces surface roughness and corrosion. nih.gov The adsorption of these types of inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer at the metal-solution interface. nih.gov
Table 2: Corrosion Inhibition Efficiency of Diethanolamine in 0.5 M H₂SO₄
| Concentration (M) | Inhibition Efficiency (%) at 303 K | Source |
| 10⁻³ | 88.7 | peacta.org |
| 10⁻⁷ | 55.3 | peacta.org |
Development of Functional Polymeric Materials
The reactivity of the diethanolamine group allows for the incorporation of this compound into polymer structures, either as a modifying agent or as a functional monomer. This integration imparts new properties to the base polymer, opening up a range of advanced applications.
The functionalization of polymers with amine-containing compounds is a well-established method for altering their surface properties and performance. researchgate.net Diethanolamine can be chemically grafted onto polymer backbones, such as polystyrene, to introduce hydrophilic and reactive sites. This modification can enhance properties like adhesion, dyeability, and biocompatibility. The integration of such functional groups can also influence the material's thermal properties; for instance, functionalized polystyrene can exhibit a higher glass transition temperature due to hydrogen bonding between the functional groups. researchgate.net
A significant application of diethanolamine-modified polymers is in the field of environmental remediation, specifically for the removal of pollutants from aqueous solutions. Polystyrene resin functionalized with diethanolamine has been developed as an effective sorbent for p-toluenesulfonic acid (p-TSA). researchgate.net
Characterization of the diethanolamine-functionalized polystyrene (DEA-PS) confirmed the successful grafting of the diethanolamine moiety. researchgate.net The sorption studies revealed that the process is highly dependent on pH, with maximum removal of p-TSA occurring in the acidic pH range of 2.5-5. The adsorption kinetics were well-described by a pseudo-first-order model, and the equilibrium data fit the Langmuir isotherm model, suggesting monolayer adsorption. researchgate.net Thermodynamic analysis indicated that the adsorption process is endothermic and spontaneous. Furthermore, the sorbent could be regenerated using a 1 M sodium hydroxide (B78521) solution, demonstrating its potential for reuse. researchgate.net
Table 3: Adsorption Characteristics of p-TSA onto Diethanolamine-Functionalized Polystyrene (DEA-PS)
| Parameter | Finding | Source |
| Adsorbent | Diethanolamine-functionalized polystyrene (DEA-PS) | researchgate.net |
| Pollutant | p-Toluenesulfonic acid (p-TSA) | researchgate.net |
| Optimal pH | 2.5 - 5 | researchgate.net |
| Kinetic Model | Pseudo-first-order | researchgate.net |
| Isotherm Model | Langmuir | researchgate.net |
| Thermodynamics | Endothermic and spontaneous | researchgate.net |
| Regeneration | Possible with 1 M NaOH solution | researchgate.net |
Advanced Surfactant and Dispersant Technologies
The amphiphilic nature of this compound, which contains both a hydrophilic (diethanolamine and sulfonate) and a hydrophobic (naphthalene) part, makes it suitable for use in advanced surfactant and dispersant formulations. The naphthalene (B1677914) sulfonate component is particularly effective in these applications.
Naphthalene sulfonates are known to be highly effective anionic dispersants used in a variety of industrial applications, including textiles, pesticides, cements, and pigment formulations. atamanchemicals.com They are characterized by their low foaming properties, good heat stability (stable above 100°C), and high resistance to acids and alkalis over a wide pH range (2-12). atamanchemicals.com These properties are crucial for processes requiring stable dispersions under harsh conditions.
In applications such as dyeing, naphthalene sulfonates act as dispersing and leveling agents, ensuring uniform color distribution and absorption. atamanchemicals.com In paints and coatings, they function as wetting agents and dispersants, improving the permeability and consistency of the final product. atamanchemicals.com The combination of a naphthalene sulfonate with a nitrogen-containing surfactant, such as an amine derivative, can lead to synergistic effects, enhancing wetting and rainfastness in agricultural formulations. google.com This suggests that this compound could be a multifunctional additive, providing both dispersing and wetting properties.
Table 4: Properties of Naphthalene Sulfonates as Dispersants
| Property | Description | Source |
| Type | Anionic dispersant | atamanchemicals.com |
| Foaming | Low foaming | atamanchemicals.com |
| Heat Stability | Stable at temperatures above 100°C | atamanchemicals.com |
| pH Stability | Maintains dispersibility over a wide pH range (2-12) | atamanchemicals.com |
| Key Applications | Textiles, pigments, cements, pesticides, paints | atamanchemicals.com |
Emulsification and Wetting Performance in Complex Formulations
This compound and its related alkyl naphthalene sulfonate derivatives are recognized for their significant surfactant properties, which make them highly effective as emulsifying and wetting agents in a variety of complex industrial and commercial formulations. The amphiphilic nature of these molecules, characterized by a hydrophobic naphthalene group and a hydrophilic sulfonate group, allows them to reduce the surface tension at the interface between different phases, such as oil and water, or a liquid and a solid surface. polymerchem.org
The primary function of these compounds as emulsifiers is to facilitate the dispersion of one liquid into another immiscible liquid, forming a stable emulsion. Alkyl naphthalene sulfonates are adept at stabilizing both oil-in-water and water-in-oil emulsions. chemicalindustriessecrets.com This property is crucial in the formulation of products like creams, lotions, and industrial cutting oils. The stability of these emulsions is often maintained even in harsh conditions, including the presence of hard water, strong acids, and alkalis. polymerchem.orgchemicalindustriessecrets.com
As wetting agents, these compounds lower the surface tension of a liquid, allowing it to spread more easily across a solid surface. polymerchem.orglignincorp.com This improved surface contact is vital in applications such as textile processing, where uniform application of dyes and finishing agents is necessary, and in agrochemical formulations, to ensure that pesticides and herbicides effectively cover plant surfaces. polymerchem.orglignincorp.com The effectiveness of wetting is influenced by the size of the alkyl group attached to the naphthalene core. chemicalindustriessecrets.com For instance, derivatives with higher molecular weight alkyl groups, such as diisopropyl and dibutyl, exhibit superior wetting properties. chemicalindustriessecrets.com
The performance of alkyl naphthalene sulfonates as emulsifying and wetting agents is summarized in the table below:
| Property | Performance Characteristics | Industrial Applications |
| Emulsification | Excellent for both oil-in-water and water-in-oil emulsions. chemicalindustriessecrets.com Stable in the presence of hard water, acids, and alkalis. polymerchem.orgchemicalindustriessecrets.com | Creams and lotions, industrial lubricants, cutting oils. chemicalindustriessecrets.comnih.gov |
| Wetting | Reduces surface tension, allowing for better spreading and penetration of liquids on solid surfaces. polymerchem.orglignincorp.com Performance is dependent on the alkyl group's molecular weight. chemicalindustriessecrets.com | Textile processing (dyeing and finishing), agrochemical formulations, industrial and household cleaners, paper and pulp processing. polymerchem.orglignincorp.comneaseco.com |
| Solubility | Generally possess good solubility in water and various organic solvents. chemicalindustriessecrets.com | Formulation of concentrated liquid products. chemicalindustriessecrets.com |
| Stability | Chemically stable in acidic and alkaline environments and at high temperatures. polymerchem.orgatamanchemicals.com | Formulations for use in a wide range of pH and temperature conditions. polymerchem.orgatamanchemicals.com |
Dispersing Agent Performance in Colloidal Systems
Naphthalene sulfonate derivatives, including the formaldehyde (B43269) condensates of naphthalene sulfonate, are widely utilized as high-performance dispersing agents in various colloidal systems. atamanchemicals.comnbinno.com Their primary role is to prevent the agglomeration and settling of solid particles suspended in a liquid medium, thereby ensuring the stability and uniformity of the dispersion. lignincorp.com This is achieved through the adsorption of the sulfonate molecules onto the surface of the particles, which then imparts a negative charge, leading to electrostatic repulsion between the particles. greenagrochem.com
In the construction industry, naphthalene sulfonate-formaldehyde condensates are extensively used as superplasticizers for concrete. atamanchemicals.comnbinno.com By dispersing the cement particles, they reduce the viscosity of the concrete mix, which allows for a reduction in the water-to-cement ratio. This not only improves the workability of the fresh concrete but also enhances the strength and durability of the hardened material. nbinno.comgreenagrochem.com
In the textile industry, these compounds are crucial as dispersing agents for dyes, particularly disperse dyes, which have low solubility in water. atamanchemicals.comchinalignin.com They ensure that the dye particles are finely and uniformly distributed in the dye bath, which leads to even and consistent coloration of the fabric. nbinno.com Similarly, in the production of paints, inks, and coatings, naphthalene sulfonates are used to disperse pigments, preventing their flocculation and ensuring uniform color and coverage. nouryon.comligninchina.com
The applications of naphthalene sulfonates as dispersing agents are diverse, as highlighted in the following table:
| Application Area | Function of Naphthalene Sulfonate Dispersant | Resulting Benefit |
| Concrete | Disperses cement particles. nbinno.comgreenagrochem.com | Increased workability, higher strength, and improved durability. nbinno.comgreenagrochem.com |
| Textile Dyeing | Disperses insoluble dyes in the dye bath. atamanchemicals.comnbinno.comchinalignin.com | Uniform and level dyeing, prevents color defects. atamanchemicals.comnbinno.com |
| Paints and Coatings | Stabilizes pigment dispersions. nouryon.comligninchina.com | Prevents pigment settling, ensures uniform color and finish. nouryon.comligninchina.com |
| Agrochemicals | Disperses solid pesticides in liquid formulations. atamanchemicals.comgoogle.com | Stable suspension concentrates, improved application efficacy. atamanchemicals.comgoogle.com |
| Emulsion Polymerization | Stabilizes monomer droplets and resulting polymer particles. atamanchemicals.comgreenagrochem.com | Uniform particle size and stable latex. atamanchemicals.comgreenagrochem.com |
| Ceramics | Disperses clay and other particles in slurries. lignincorp.com | Reduced viscosity for easier processing and uniform product quality. lignincorp.com |
Applications in Optoelectronic and Sensor Technologies
Photoreceptive Materials (e.g., photoresists based on Naphthalene-2-sulfonic acid derivatives)
Derivatives of naphthalene-2-sulfonic acid are finding application in the field of photoreceptive materials, most notably in the formulation of photoresists. Photoresists are light-sensitive materials used in photolithography to create patterned coatings on surfaces, a fundamental process in the manufacturing of microelectronics. In this context, certain sulfonic acid derivatives can function as photoacid generators (PAGs). neaseco.com
When exposed to light of a specific wavelength, these PAGs undergo a chemical transformation that results in the generation of a strong acid. This photogenerated acid then catalyzes a change in the solubility of the surrounding polymer matrix of the photoresist. In a chemically amplified photoresist system, a single photoacid molecule can trigger a cascade of de-protection or cross-linking reactions, thereby significantly increasing the sensitivity of the resist to the light source. The use of novel photoacid generator compounds based on sulfonic acid derivatives is a subject of ongoing research and development to enhance the performance of photoresist compositions for microfabrication applications. neaseco.com
Molecular Sensor Development
Naphthalene and its derivatives, including those containing sulfonic acid groups, possess unique photophysical properties that make them excellent candidates for the development of molecular sensors. nih.gov These compounds often exhibit strong fluorescence and their emission characteristics can be sensitive to their local environment, a property that can be harnessed for sensing applications. nih.govmdpi.com
A key application of naphthalene derivatives is in the design of fluorescent chemosensors. These are molecules that exhibit a change in their fluorescence intensity or wavelength upon binding to a specific analyte, such as a metal ion. For instance, a Schiff base compound derived from naphthalene has been synthesized and demonstrated to act as a highly selective "turn-on" fluorescent sensor for aluminum ions (Al³⁺) in aqueous solutions. nih.gov The sensor showed a significant increase in fluorescence upon binding to Al³⁺, with a very low detection limit, and was even capable of imaging Al³⁺ within cells. nih.gov
Furthermore, naphthalene sulfonate derivatives have been investigated for their ability to modulate the liquid-liquid phase separation (LLPS) of proteins. Certain naphthalene sulfonates can induce and modulate the formation of protein droplets, and this process can be monitored, for example, by changes in turbidity. researchgate.net This interaction provides a potential mechanism for developing sensors that can detect specific proteins or study the conditions that lead to protein aggregation, which is relevant to various diseases. The inherent fluorescence and photostability of the naphthalene moiety are advantageous for these sensing platforms. nih.gov
Environmental Fate, Transport, and Degradation Pathways of Diethanolamine Naphthalene 2 Sulfonate
Biodegradation Studies
The biological degradation of Diethanolamine (B148213) Naphthalene-2-sulfonate (B94788) is primarily focused on the breakdown of the naphthalenesulfonate portion of the molecule. The diethanolamine component is generally considered to be readily biodegradable. acs.org However, the presence of the sulfonate group on the naphthalene (B1677914) ring significantly increases the compound's stability and resistance to microbial attack. google.comnih.gov
Microbial Degradation of Naphthalenesulfonates (e.g., by Pseudomonas strains)
Bacteria of the genus Pseudomonas are well-documented for their ability to degrade a wide variety of aromatic hydrocarbons, including naphthalene and its derivatives. fishersci.co.uknih.govnavy.milacs.org Several Pseudomonas species have been shown to utilize naphthalenesulfonates as a source of carbon and energy, initiating the degradation process through enzymatic action. fishersci.co.ukchemicalbook.com The initial step in the microbial degradation of naphthalenesulfonates by some Pseudomonas strains involves a dioxygenase enzyme that hydroxylates the aromatic ring. canada.ca This leads to the formation of a dihydrodiol, which can then spontaneously eliminate the sulfite (B76179) group to form 1,2-dihydroxynaphthalene. canada.ca This intermediate can subsequently enter the conventional naphthalene degradation pathway. canada.ca
Research has shown that the addition of a more easily metabolizable carbon source, such as glucose, can enhance the degradation of naphthalene by Pseudomonas species, a process known as co-metabolism. nih.govnih.gov
| Microorganism | Substrate | Key Findings | References |
|---|---|---|---|
| Pseudomonas sp. | Naphthalene | Capable of degrading naphthalene, with efficiency enhanced by co-substrates like glucose. | nih.gov, nih.gov |
| Pseudomonas spp. (strains A3, C22) | Naphthalenesulfonates | Initiate metabolism via double hydroxylation of the aromatic ring, leading to desulfonation. | canada.ca, fishersci.co.uk |
| Pseudomonas aeruginosa | Naphthalene | Demonstrates the ability to degrade naphthalene and other aromatic hydrocarbons. | navy.mil, acs.org |
Aerobic and Anaerobic Degradation Mechanisms
The degradation of naphthalenesulfonates can occur under both aerobic and anaerobic conditions, although the pathways and efficiencies differ significantly.
Aerobic Degradation: Under aerobic conditions, the primary mechanism for the breakdown of the naphthalene ring is through the action of oxygenase enzymes, as described in the section on microbial degradation. canada.ca The presence of molecular oxygen is crucial for the initial hydroxylation and subsequent ring cleavage. The complete mineralization of naphthalenesulfonic acids to carbon dioxide, water, and sulfate (B86663) ions by mixed bacterial cultures has been demonstrated. canada.ca
Anaerobic Degradation: Anaerobic degradation of naphthalenesulfonates is a much slower and more challenging process. researchgate.net In the absence of oxygen, alternative electron acceptors such as nitrate, sulfate, or ferric iron are required. rsc.org For naphthalene itself, anaerobic degradation has been observed in sulfate-reducing enrichment cultures, where carboxylation to 2-naphthoic acid is a proposed initial step. rsc.org However, the degradation of sulfonated naphthalenes under anaerobic conditions is generally considered to be very limited. nih.gov The strong electron-withdrawing nature of the sulfonate group makes the aromatic ring less susceptible to the reductive attacks characteristic of anaerobic degradation.
Resistance to Biodegradation for Sulfonated Naphthalenes
The presence of one or more sulfonate groups on the naphthalene ring structure is a key factor contributing to the recalcitrance of these compounds in the environment. google.comnih.gov Several factors contribute to this resistance:
Increased Hydrophilicity: The sulfonate group is highly polar and imparts significant water solubility to the molecule. While this reduces its tendency to adsorb to soil and sediment, it can also hinder its transport across microbial cell membranes, which is a prerequisite for intracellular degradation. canada.ca
Electronic Effects: The sulfonate group is a strong electron-withdrawing group, which deactivates the aromatic ring and makes it less susceptible to electrophilic attack by microbial oxygenases. canada.ca
Steric Hindrance: The bulky sulfonate group can sterically hinder the approach of enzymes to the aromatic ring, further impeding degradation.
Disulfonated naphthalenes are noted to be even more resistant to biodegradation than their monosulfonated counterparts. chemicalbook.com
Abiotic Degradation Processes
In addition to biological breakdown, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of Diethanolamine Naphthalene-2-sulfonate in the environment.
Photolytic Degradation Potential
Naphthalene and its derivatives are known to absorb ultraviolet (UV) radiation, which can lead to their photodegradation. nih.govnih.gov The photolysis of naphthalene can result in the formation of various oxidation products. nih.gov For naphthalenesulfonates, studies have shown that they can undergo photocatalytic degradation in the presence of sensitizers or catalysts like titanium dioxide. google.com One study demonstrated that soluble substances from urban bio-wastes could act as photosensitizers, leading to a significant depletion of mono- and disulfonated naphthalenes upon irradiation. canada.ca Another study on the photodegradation of monochlorinated naphthalenes showed that the process follows pseudo-first-order kinetics and can be influenced by factors such as pH and the presence of inorganic anions. nih.gov While specific data for this compound is not available, it is expected that the naphthalene-2-sulfonate moiety would be susceptible to photolytic degradation under suitable environmental conditions.
| Process | Substrate | Conditions/Findings | References |
|---|---|---|---|
| Photodegradation | Naphthalene-derived SOA | Rapid degradation of high-molecular-weight compounds observed under simulated irradiation. | nih.gov |
| Photocatalysis | Aromatic Sulfonates | Effective degradation and mineralization in the presence of TiO2 suspensions. | google.com |
| Photosensitization | Naphthalene Sulfonates | Degradation enhanced in the presence of soluble bio-waste derived sensitizers. | canada.ca |
| Photolysis | Monochlorinated Naphthalenes | Follows pseudo-first-order kinetics; influenced by pH and inorganic anions. | nih.gov |
Analytical Methodologies for Trace Detection and Quantification of Diethanolamine Naphthalene 2 Sulfonate in Non Biological Matrices
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of naphthalene (B1677914) sulfonates, providing powerful separation of complex mixtures. High-performance liquid chromatography, gas chromatography, and ion chromatography are the most prominent methods utilized.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a highly sensitive and selective method for the determination of naphthalene sulfonates. The inherent fluorescence of the naphthalene ring system allows for low detection limits without the need for derivatization.
Ion-pair reversed-phase HPLC is a common approach. In this technique, an ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), is added to the mobile phase. This agent forms a neutral ion pair with the anionic sulfonate group, allowing for its retention and separation on a non-polar stationary phase like C18. A procedure for the simultaneous determination of several naphthalene mono- and disulfonates has been developed using this principle. researchgate.net The separation is typically achieved using a gradient elution program, where the proportion of an organic modifier like methanol (B129727) in the aqueous mobile phase is increased over time to elute compounds with increasing hydrophobicity. researchgate.net
Fluorescence detection is set at the specific excitation and emission wavelengths of the naphthalene moiety. For naphthalene sulfonates, a common excitation wavelength is around 225 nm, with emission monitored at approximately 338 nm. researchgate.net This specificity significantly reduces interference from non-fluorescent matrix components. The method's quantification limits can reach the low microgram-per-liter (µg/L) range, making it suitable for trace analysis. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 2 mm, 3 µm particle size) |
| Mobile Phase A | 100% Water with 5 mM Tetrabutylammonium bromide (TBAB) |
| Mobile Phase B | 50:50 (v/v) Water-Methanol with 5 mM TBAB |
| Flow Rate | 0.25 mL/min |
| Detection | Fluorescence |
| Excitation Wavelength | ~225 nm |
| Emission Wavelength | ~338 nm |
| Quantification Limit | 0.05 - 0.4 µg/L |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Since Diethanolamine (B148213) naphthalene-2-sulfonate (B94788) itself is a salt and non-volatile, direct analysis by GC-MS is not feasible. However, this method is highly effective for identifying and quantifying related, more volatile compounds like naphthalene or its hydroxylated metabolites (naphthols) that might be present as impurities or degradation products.
For the analysis of polar related compounds like naphthols, a derivatization step is required to increase their volatility and thermal stability. wiley.com This typically involves converting the hydroxyl groups into less polar esters or ethers. For example, naphthols can be acetylated using acetic anhydride. wiley.com After derivatization, the sample is injected into the GC, where the derivatives are separated on a capillary column, commonly a (5%-phenyl)-methylpolysiloxane phase. wiley.com
The separated compounds then enter the mass spectrometer, which acts as a highly specific detector. Operating in selected-ion monitoring (SIM) mode, the instrument is set to detect only the specific mass-to-charge ratio (m/z) ions characteristic of the derivatized analytes, providing excellent sensitivity and selectivity. wiley.comshimadzu.com
| Parameter | Condition |
|---|---|
| Derivatization Agent | Acetic Anhydride (for naphthols) |
| Column | (5%-Phenyl)-methylpolysiloxane capillary column |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
Ion Chromatography for Sulfonate Detection
Ion Chromatography (IC) is the premier method for the direct determination of anions, including the sulfonate group of Diethanolamine naphthalene-2-sulfonate. The technique separates ions based on their interactions with an ion-exchange stationary phase. diduco.com For sulfonate analysis, an anion-exchange column is used. diduco.com
The mobile phase, or eluent, is a critical component in IC. It is an aqueous buffer solution designed to facilitate the separation of target anions. For anion analysis, eluents are typically basic solutions, with mixtures of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) being the most common. diduco.commetrohm.com The concentration of the eluent can be adjusted to optimize the separation of various anions. nemi.gov
Detection is usually accomplished using a conductivity detector. To achieve high sensitivity, the background conductivity of the eluent is reduced using a suppressor system before the detector. metrohm.com This chemical suppression enhances the signal-to-noise ratio for the analyte ions. IC can be used to quantify the sulfonate moiety and other inorganic anions like sulfate (B86663), which may be present as a by-product. shimadzu.com
| Eluent Composition | Typical Application |
|---|---|
| 1.8 mM Na₂CO₃ / 1.7 mM NaHCO₃ | Standard for common anions (e.g., F⁻, Cl⁻, NO₃⁻, SO₄²⁻) |
| 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃ | Analysis of environmental samples for multiple anions |
| Hydroxide (B78521) Gradients | Complex samples with a wide range of organic and inorganic acids |
Capillary Electrophoresis (CE) for Ionic Species Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for ionic species like naphthalene sulfonates. It separates analytes based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high-voltage electric field.
Different modes of CE can be employed. Capillary Zone Electrophoresis (CZE) is the simplest form, separating ions based on their electrophoretic mobility. It has been successfully used to achieve group separation between naphthalenemonosulfonates and naphthalenedisulfonates. For more complex separations of isomers, which often have very similar charge-to-size ratios, additives are required in the running buffer. The addition of cyclodextrins or macrocyclic polyamines to the buffer can induce differential interactions with the sulfonate isomers, enabling their resolution.
Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is another powerful CE technique. A surfactant is added to the buffer above its critical micelle concentration. Analytes partition between the aqueous buffer and the micelles, and this differential partitioning provides an additional separation mechanism that can resolve even neutral and ionic species in the same run. MEKC has been shown to resolve complex mixtures of naphthalenedisulfonate isomers.
Spectrophotometric Methods
Spectrophotometric methods are based on the absorption of light by an analyte and are among the most fundamental quantitative techniques in analytical chemistry.
UV-Visible Spectrophotometry for Quantification
UV-Visible spectrophotometry can be used for the quantification of this compound by measuring the absorbance of the naphthalene chromophore. The aromatic naphthalene ring system exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum.
While direct quantification in a complex matrix can be challenging due to interference from other UV-absorbing compounds, UV-Vis spectrophotometry is highly effective when used as a detector for a separation technique like HPLC. researchgate.net In an HPLC-UV system, the spectrophotometer measures the absorbance of the eluent as it exits the column. A plot of absorbance versus time (a chromatogram) shows peaks corresponding to the separated analytes. The area under a peak is proportional to the concentration of the analyte. The method's selectivity is determined by the chromatographic separation, while quantification is achieved via the Beer-Lambert law. The characteristic UV absorption maxima for naphthalene-based compounds provide a basis for detection.
| Compound Type | Approximate Absorption Maxima (λmax) |
|---|---|
| Naphthalene | ~220 nm, ~275 nm, ~312 nm |
| Naphthalene Sulfonates | Strong absorption in the 220-230 nm range |
Fluorescence Spectroscopy for Probe Applications
The naphthalene moiety within this compound provides intrinsic fluorescence, a property extensively utilized in analytical chemistry for developing sensitive detection methods. nih.gov Naphthalene and its derivatives are well-regarded fluorescent probes due to their rigid, π-conjugated structure, which results in high quantum yields and excellent photostability. nih.gov The fluorescence of naphthalene sulfonates is strong, with excitation and emission maxima occurring in the ultraviolet region. For instance, naphthalene itself has an excitation peak around 311 nm and an emission peak at 322 nm. aatbio.com Related compounds, such as 1-naphthalene sulfonate and 2-naphthalene sulfonate, exhibit very similar strong fluorescence, with typical excitation wavelengths around 225 nm and emission wavelengths near 338 nm. researchgate.netoup.com
This inherent fluorescence allows this compound to be used as a fluorescent probe. Its application can be seen in studies where naphthalene sulfonates serve as tracers in complex matrices like geothermal brines, valued for their high mobility in aquatic systems, thermal stability, and ease of detection at low concentrations. oup.com The fluorescence properties are sensitive to the molecular environment, which can sometimes be exploited for specific analytical applications. For example, the structure of 2-p-toluidinyl-6-naphthalene sulfonate shows that extended electron resonance across the molecule influences its fluorescence spectrum in different media. capes.gov.br Naphthalene-based probes have been designed for various targets, including pH and specific biomolecules, demonstrating the platform's versatility. rsc.orgnih.govnih.gov While specific probe applications for the title compound are not extensively documented, its structural components suggest high potential in this area.
| Compound | Excitation Max (nm) | Emission Max (nm) | Reference |
|---|---|---|---|
| Naphthalene | 311 | 322 | aatbio.com |
| 1-Naphthalene Sulfonate | ~225 | ~338 | researchgate.netoup.com |
| 2-Naphthalene Sulfonate | ~225 | ~338 | researchgate.netoup.com |
| 2,6-Naphthalene Disulfonate | ~225 | ~338 | researchgate.netoup.com |
Advanced Sample Preparation Techniques
Effective trace detection of this compound necessitates robust sample preparation to isolate the analyte from complex matrices and concentrate it to detectable levels.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a critical technique for the cleanup and pre-concentration of naphthalene sulfonates and amines from environmental samples. researchgate.netnih.gov The bifunctional nature of this compound—possessing both a strongly acidic sulfonate group (anionic) and a basic diethanolamine group (cationic at low pH)—makes it an ideal candidate for multiple SPE strategies.
Reversed-Phase (RP) SPE : This mode separates compounds based on hydrophobicity. The naphthalene ring provides sufficient hydrophobicity for retention on non-polar sorbents like C18 (octadecylsilane). The sample is loaded under aqueous conditions, and after washing away polar interferences, the analyte is eluted with an organic solvent like methanol or acetonitrile. nih.govwaters.com
Ion-Exchange (IEX) SPE : This mode separates molecules based on charge. Given its structure, this compound can be targeted by either anion or cation exchange.
Anion-Exchange : At neutral or basic pH, the sulfonate group is negatively charged and will be retained by a strong anion exchanger (SAX) or weak anion exchanger (WAX) sorbent. waters.com Elution is achieved by increasing the ionic strength or changing the pH to neutralize the sorbent or the analyte. youtube.com
Cation-Exchange : At acidic pH, the amine group in diethanolamine becomes protonated (positively charged), allowing for retention on a strong cation exchanger (SCX) or weak cation exchanger (WCX) sorbent. waters.com
Mixed-Mode SPE : Sorbents that combine both reversed-phase and ion-exchange functionalities are particularly effective. A mixed-mode sorbent can retain the analyte via both hydrophobic interactions with the naphthalene ring and ionic interactions with the sulfonate or amine group, allowing for rigorous washing steps and leading to a cleaner final extract. waters.com
Molecularly Imprinted Polymers (MIPs) : For highly selective extraction, MIPs can be synthesized. In one study, a polymer was created using 1-naphthalene sulfonic acid as a template, which showed high selectivity for a group of naphthalene mono- and disulfonates from river water samples, with recoveries exceeding 80%. nih.gov A similar strategy could be developed for this compound for exceptional selectivity.
| SPE Mode | Target Moiety | Typical Sorbent | Retention Mechanism | Elution Strategy |
|---|---|---|---|---|
| Reversed-Phase | Naphthalene Ring | C18, Polymeric (e.g., Polystyrene-divinylbenzene) | Hydrophobic interaction | Elute with organic solvent (e.g., Methanol, Acetonitrile) |
| Strong Anion Exchange (SAX) | Naphthalene-2-sulfonate | Silica bonded with quaternary ammonium (B1175870) groups | Ionic interaction (anionic sulfonate) | High ionic strength buffer or pH change |
| Weak Cation Exchange (WCX) | Diethanolamine | Silica bonded with carboxylic acid groups | Ionic interaction (protonated amine) | Adjust pH to neutralize amine or sorbent |
| Mixed-Mode (RP/IEX) | Entire Molecule | C18/SAX or Polymeric with ion-exchange groups | Hydrophobic and ionic interactions | Multi-step elution with solvent and pH changes |
Derivatization Strategies for Enhanced Detection
While the naphthalene sulfonate portion of the molecule is fluorescent, the diethanolamine moiety lacks a strong chromophore for UV-Visible detection and can be highly polar, which can be problematic for certain types of chromatography. thermofisher.comsigmaaldrich.com Derivatization chemically modifies the analyte to improve its analytical properties. libretexts.org For this compound, the secondary amine of the diethanolamine group is the primary target for derivatization.
Pre-column derivatization is a common strategy in HPLC analysis. It can enhance detection by attaching a UV-absorbing or highly fluorescent tag, and it can reduce the polarity of the analyte, improving its retention and peak shape in reversed-phase chromatography. thermofisher.comrsc.org Common derivatizing reagents for secondary amines include:
Dansyl Chloride (DNS-Cl) : This is one of the most widely used reagents for derivatizing primary and secondary amines for HPLC analysis. rsc.org It reacts with the amine group to form a highly fluorescent derivative that can be detected with high sensitivity. One study on the determination of diethanolamine in cosmetics used dansyl chloride for in-situ derivatization prior to HPLC analysis, achieving a low detection limit. rsc.org
9-fluorenylmethyl chloroformate (FMOC-Cl) : Another popular reagent that reacts with primary and secondary amines to yield stable, highly fluorescent derivatives suitable for HPLC with fluorescence detection. thermofisher.comnih.gov
2-Naphthalenesulfonyl Chloride (NSCl) : In an interesting parallel, 2-naphthalenesulfonyl chloride itself has been used as a pre-column derivatizing agent for other secondary amines, such as the antibiotic spectinomycin, to allow for UV detection at 254 nm. nih.gov This highlights the utility of the sulfonyl chloride group in creating stable derivatives for chromatographic analysis.
The choice of derivatization reagent depends on the analytical technique being employed (e.g., HPLC-UV, HPLC-Fluorescence, or GC) and the specific requirements for sensitivity and selectivity. rsc.orgnih.gov
| Reagent | Abbreviation | Target Functional Group | Detection Method | Reference |
|---|---|---|---|---|
| Dansyl chloride | DNS-Cl | Secondary Amine | HPLC-Fluorescence, HPLC-UV | rsc.orgrsc.orgnih.gov |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Secondary Amine | HPLC-Fluorescence | thermofisher.comnih.gov |
| 1-Naphthylisothiocyanate | NITC | Secondary Amine | HPLC-UV | libretexts.org |
| 2,4-Dinitrofluorobenzene | DNFB | Secondary Amine | HPLC-UV | thermofisher.comlibretexts.org |
Conclusions and Future Research Trajectories for Diethanolamine Naphthalene 2 Sulfonate Chemistry
Summary of Current Research Landscape
The current body of scientific literature on Diethanolamine (B148213) Naphthalene-2-sulfonate (B94788) is sparse, with much of the available information being inferred from studies on its individual components. Research on diethanolamine highlights its use as a corrosion inhibitor, a pH adjuster in cosmetics, and in gas sweetening processes to remove acidic gases like hydrogen sulfide (B99878) and carbon dioxide. macler.com.brwikipedia.org The U.S. Environmental Protection Agency (EPA) has assessed its toxicological profile, noting low acute toxicity but also concerns about its potential for carcinogenicity in mice with dermal exposure. epa.gov
Naphthalene-2-sulfonic acid is primarily known as an intermediate in the synthesis of dyes and optical brighteners. wikipedia.org Its synthesis via the sulfonation of naphthalene (B1677914) is a well-established industrial process. wikipedia.org Studies have also investigated the environmental fate of naphthalene sulfonates, indicating that while they are water-soluble, they can be resistant to biodegradation. nih.gov
The combined salt, Diethanolamine Naphthalene-2-sulfonate, is cataloged in chemical databases like PubChem, which provide basic physicochemical properties. nih.gov However, dedicated research into its specific characteristics and applications is limited. The primary function of this salt is likely as a surfactant or emulsifying agent, leveraging the hydrophilic nature of the diethanolamine head and the hydrophobic naphthalene tail.
Emerging Synthetic Challenges and Opportunities
The synthesis of this compound is conceptually a straightforward acid-base neutralization reaction. However, several challenges and opportunities for innovation exist in optimizing this process for efficiency, purity, and sustainability.
Challenges:
Reaction Control: The exothermic nature of the neutralization reaction requires careful temperature control to prevent side reactions and ensure the formation of a stable salt.
Purification: Removal of unreacted starting materials and byproducts to achieve high purity can be challenging, often requiring multiple recrystallization or chromatographic steps.
Solvent Selection: Identifying an appropriate solvent system that facilitates the reaction and subsequent purification is crucial for process efficiency.
Opportunities:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the sulfonylation of amines, offering a potentially faster and more energy-efficient route to similar compounds. researchgate.netrsc.org This technology could be adapted for the synthesis of this compound.
Continuous Flow Reactors: Employing continuous flow technology could offer better control over reaction parameters, leading to higher yields and purity. This method can also enhance safety, particularly for exothermic reactions. google.com
Solvent-Free Synthesis: Exploring solvent-free or "neat" reaction conditions presents a significant opportunity for developing a greener synthetic process by minimizing solvent waste.
Novel Application Avenues in Advanced Materials
While traditional applications of similar sulfonates are in detergents and as dispersants, the unique properties of this compound could open doors to its use in more advanced materials.
Corrosion Inhibitors: Diethanolamine itself is a known corrosion inhibitor. macler.com.br The naphthalene-2-sulfonate anion could enhance this property by forming a more robust protective film on metal surfaces. This could lead to the development of advanced anti-corrosion coatings for various industrial applications.
Polymer Additives: The compound could serve as a multifunctional additive in polymers, acting as an antistatic agent, a dispersant for fillers or pigments, or a stabilizer. Its ionic nature could be particularly useful in modifying the electrical conductivity of polymer composites.
Functional Fluids: The surfactant properties of this compound make it a candidate for use in the formulation of specialized industrial fluids, such as cutting fluids, hydraulic fluids, or in enhanced oil recovery, where its emulsifying and surface-tension-reducing properties would be beneficial. wikipedia.org
Bridging Computational and Experimental Studies
Computational chemistry offers a powerful tool to predict and understand the properties and behavior of molecules, thereby guiding and accelerating experimental research. For this compound, a synergistic approach combining computational and experimental methods could be highly fruitful.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to model the geometric and electronic structure of the this compound ion pair. This can provide insights into the nature of the ionic bond and the distribution of charge within the molecule.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the compound in different environments, such as in aqueous solutions or at interfaces. This can help in understanding its surfactant properties and its interactions with surfaces, which is crucial for applications like corrosion inhibition and lubrication.
Quantitative Structure-Activity Relationship (QSAR): QSAR models could be developed to predict the biological activity and potential toxicity of this compound based on its molecular structure, leveraging data from its constituent components.
Experimental Validation:
The predictions from these computational models would then require experimental validation through techniques such as:
Spectroscopy (NMR, IR, UV-Vis): To confirm the structure and purity of the synthesized compound.
X-ray Crystallography: To determine the precise three-dimensional arrangement of the ions in the solid state.
Tensiometry: To measure its effectiveness as a surfactant.
Electrochemical Methods: To evaluate its performance as a corrosion inhibitor.
Sustainable Chemistry and Environmental Impact Mitigation
The principles of green chemistry and environmental stewardship are paramount in the development of new chemical compounds and processes.
Sustainable Synthesis:
As mentioned earlier, exploring synthetic routes that minimize waste, reduce energy consumption, and use less hazardous solvents is a key research trajectory. researchgate.netrsc.org This includes the potential use of bio-based starting materials where feasible, although the aromatic nature of naphthalene presents a challenge in this regard.
Environmental Fate and Ecotoxicity:
Understanding the environmental impact of this compound is crucial.
Biodegradation: While diethanolamine is readily biodegradable, naphthalene sulfonates can be more persistent. nih.govsantos.com Studies on the biodegradability of the combined salt are needed to assess its environmental persistence. Research into enzymatic degradation pathways could offer potential bioremediation strategies. nih.gov
Toxicity: The toxicity of the compound to aquatic organisms and other environmental receptors needs to be thoroughly evaluated. This would involve a comprehensive set of ecotoxicological tests.
Risk Assessment: A complete environmental risk assessment, considering its potential uses and release scenarios, would be necessary to ensure its safe application. The EPA's reassessment of diethanolamine provides a framework for how such an evaluation could be structured. epa.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
